

IUPAC name and synonyms for 2-Bromo-4,6-dimethylphenol

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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethylphenol

Cat. No.: B092557

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A Technical Guide to 2-Bromo-4,6-dimethylphenol

This technical guide provides a comprehensive overview of **2-Bromo-4,6-dimethylphenol**, including its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for **2-Bromo-4,6-dimethylphenol** are crucial for its unambiguous identification in research and chemical databases.

IUPAC Name: **2-bromo-4,6-dimethylphenol**[\[1\]](#)

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- 6-Bromo-2,4-dimethylphenol[\[1\]](#)
- 2,4-dimethyl-6-bromophenol
- 2-Bromo-4,6-dimethylbenzenol

- Phenol, 2-bromo-4,6-dimethyl-

CAS Number: 15191-36-3[2][3]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2-Bromo-4,6-dimethylphenol**. These data are essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrO	[2][3]
Molecular Weight	201.06 g/mol	[1][2][3]
Appearance	Solid or liquid	
Boiling Point	229.4 ± 35.0 °C at 760 mmHg	[2]
Density	1.5 ± 0.1 g/cm ³	[2]
Flash Point	92.5 ± 25.9 °C	[2]
LogP	3.39	[2]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[2]
Refractive Index	1.580	[2]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Bromo-4,6-dimethylphenol** are provided below. These protocols are based on established chemical principles for similar compounds.

Synthesis of 2-Bromo-4,6-dimethylphenol

This protocol describes the synthesis of **2-Bromo-4,6-dimethylphenol** via the electrophilic bromination of 2,4-dimethylphenol.

Materials:

- 2,4-Dimethylphenol (starting material)
- Molecular Bromine (Br_2) or another suitable brominating agent
- A suitable solvent (e.g., Dichloromethane, Carbon tetrachloride)
- Sodium bicarbonate (NaHCO_3) solution
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 2,4-dimethylphenol in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer. The reaction should be protected from light.
- Cool the solution to a temperature between 20°C and 40°C .
- Slowly add a solution of molecular bromine (dissolved in the same solvent) to the flask using a dropping funnel over a period of 1-4 hours, while maintaining the temperature.
- After the addition is complete, allow the reaction mixture to stir for several hours at the same temperature to ensure completion.

- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution using a rotary evaporator to obtain the crude product.
- The crude **2-Bromo-4,6-dimethylphenol** can be further purified by fractional distillation under reduced pressure or by column chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a synthesized batch of **2-Bromo-4,6-dimethylphenol**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column is suitable.
- Mobile Phase: A mixture of acetonitrile and water, or methanol and water, can be used. The exact ratio should be optimized to achieve good separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: The UV detector should be set to a wavelength where the compound has significant absorbance.
- Injection Volume: 10-20 μL .

Procedure:

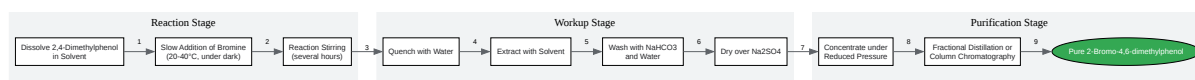
- **Sample Preparation:** Prepare a stock solution of the **2-Bromo-4,6-dimethylphenol** sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
- **Analysis:** Filter all solutions through a 0.45 μm syringe filter before injection into the HPLC system.
- **Quantification:** Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration and thus the purity of the **2-Bromo-4,6-dimethylphenol** in the test sample can be determined from this curve.[4]

Potential Biological Activity and Signaling Pathways

While specific biological activities for **2-Bromo-4,6-dimethylphenol** are not extensively documented, related bromophenol compounds have shown significant biological potential, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[5] These effects are often mediated through the modulation of key cellular signaling pathways.[6] For instance, some bromophenol derivatives have been shown to inhibit pro-inflammatory mediators by suppressing the NF- κ B and MAPK signaling pathways.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **2-Bromo-4,6-dimethylphenol** and a potential signaling pathway that could be modulated by such a compound.



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Caption: Experimental workflow for the synthesis of **2-Bromo-4,6-dimethylphenol**.

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